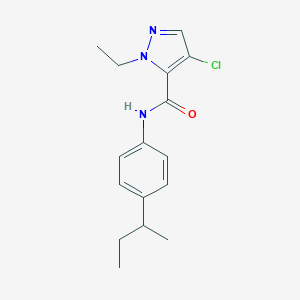
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide has various scientific research applications. It has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the formation of beta-amyloid plaques.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide involves the inhibition of specific enzymes and pathways in the body. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell growth and proliferation. It has also been shown to inhibit the activity of certain inflammatory pathways, which are involved in the development of inflammation.
Biochemical and Physiological Effects:
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide has various biochemical and physiological effects. It has been shown to reduce the growth and proliferation of cancer cells, reduce inflammation, and inhibit the formation of beta-amyloid plaques. Additionally, it has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide in lab experiments is its ability to inhibit specific enzymes and pathways, which allows for the study of these pathways in more detail. Additionally, its ability to reduce inflammation and inhibit the formation of beta-amyloid plaques makes it a useful tool for studying these processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide. One direction is the development of more potent and selective inhibitors of specific enzymes and pathways. Another direction is the study of the compound's potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, the development of new methods for synthesizing this compound may allow for its use in larger-scale experiments.
Synthesis Methods
The synthesis of 3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide involves several steps. The first step involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 3-methoxy-4-nitrobenzaldehyde to form an intermediate product. The intermediate product is then reacted with ethyl acetoacetate to form a pyrazole ring. Finally, the pyrazole ring is reacted with carboxylic acid to form the desired product.
properties
Product Name |
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide |
|---|---|
Molecular Formula |
C13H11N5O5S |
Molecular Weight |
349.32 g/mol |
IUPAC Name |
3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C13H11N5O5S/c1-22-6-3-4-7-8(5-6)24-13(14-7)15-11(19)9-10(18(20)21)12(23-2)17-16-9/h3-5H,1-2H3,(H,16,17)(H,14,15,19) |
InChI Key |
JHPFPXGJSSWFRH-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=NN3)OC)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=NN3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213744.png)



![methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213749.png)

![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B213755.png)


![N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213761.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)
